8-Geranyl daidzein

Overview

Description

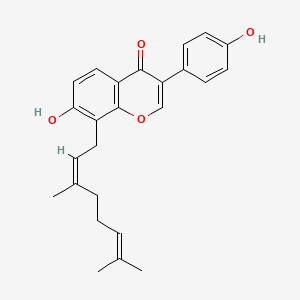

8-Geranyl daidzein is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This compound is characterized by its unique structure, which includes a chromen-4-one backbone with hydroxyphenyl and dimethylocta-dienyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Geranyl daidzein typically involves several steps, starting from simpler organic molecules. One common method involves the use of a Claisen-Schmidt condensation reaction, where an aldehyde and a ketone are combined in the presence of a base to form the chromen-4-one structure . The hydroxyphenyl and dimethylocta-dienyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation and hydroxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-Geranyl daidzein undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one structure to chromanol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, chromanols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anti-Cancer Properties

Research indicates that 8-geranyl daidzein exhibits significant anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Molecular Docking Studies : In silico studies have demonstrated that compounds like daidzein and its derivatives can effectively bind to critical enzymes involved in cancer progression, such as Cyclin-dependent kinase-2 (CDK-2) and Human topoisomerase IIα. These interactions suggest that this compound may function similarly, inhibiting these enzymes and thereby reducing cancer cell proliferation .

- Cell Cycle Arrest : In studies involving human chronic myeloid leukemia cells (K562), related compounds have been found to induce cell cycle arrest and apoptosis. This suggests that this compound could potentially exhibit similar effects, promoting programmed cell death in cancerous cells .

Phytoestrogen Activity

This compound belongs to a class of compounds known as phytoestrogens, which can mimic estrogen in the body. This property has several implications:

- Hormonal Regulation : Phytoestrogens are known to compete with endogenous estrogens for receptor binding, which can be beneficial in conditions like hormone-sensitive cancers. The ability of this compound to modulate estrogen receptor activity may offer therapeutic benefits in managing menopausal symptoms and osteoporosis .

- Cancer Prevention : By modulating estrogen pathways, phytoestrogens like this compound may contribute to the prevention of hormone-related cancers, such as breast and prostate cancer .

Antioxidant Properties

The antioxidant capacity of this compound is another area of significant interest:

- Free Radical Scavenging : Research indicates that geranylated flavonoids possess enhanced antioxidant activity compared to their non-geranylated counterparts. This suggests that this compound may effectively scavenge free radicals, thereby protecting cells from oxidative stress .

- Health Benefits : The antioxidant properties can contribute to reducing inflammation and preventing chronic diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Summary Table of Applications

Case Studies

Mechanism of Action

The mechanism of action of 8-Geranyl daidzein involves several molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the JAK/STAT3 and PI3K/Akt pathways.

Comparison with Similar Compounds

Similar Compounds

Genistein: Another flavonoid with similar antioxidant and anticancer properties.

Kaempferol: Known for its anti-inflammatory and anticancer activities.

Quercetin: A well-studied flavonoid with strong antioxidant properties.

Uniqueness

8-Geranyl daidzein is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of hydroxyphenyl and dimethylocta-dienyl groups enhances its bioactivity and makes it a valuable compound for various scientific and industrial applications .

Biological Activity

8-Geranyl daidzein is a prenylated isoflavone derived from daidzein, a compound commonly found in soybeans. Its unique structure, characterized by the presence of a geranyl group, enhances its biological activities, making it a subject of interest in various fields, including pharmacology and nutrition. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound (CAS Number: 1072940-16-9) features a geranyl group attached to the 8-position of the daidzein molecule. This modification is believed to influence its bioactivity significantly. The structural characteristics confer distinct chemical reactivity and enhance its solubility in biological systems, facilitating its interaction with various molecular targets.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress. This action is primarily mediated through the donation of hydrogen atoms or electrons, which neutralizes reactive oxygen species (ROS) .

- Anti-inflammatory Activity : this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research indicates that it can suppress nuclear factor kappa B (NF-κB) activation, leading to decreased inflammation .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth and inducing apoptosis through modulation of key signaling pathways, including JAK/STAT3 and PI3K/Akt pathways. In vitro studies suggest that it may be effective against various cancer cell lines .

Biological Activity Overview

Case Studies and Research Findings

- Antioxidant Effects : A study demonstrated that this compound significantly reduced lipid peroxidation in cellular models exposed to oxidative stress. This suggests its potential role in protecting cells from oxidative damage associated with chronic diseases .

- Anti-inflammatory Mechanism : In an experimental model using macrophages treated with hypertrophic adipocyte secretions, this compound was found to inhibit the secretion of CCL2, a pro-inflammatory chemokine. This indicates its potential for managing obesity-related inflammation .

- Anticancer Potential : Research involving breast cancer cell lines indicated that this compound could inhibit cell growth effectively at low concentrations while inducing apoptosis through the activation of caspases. These findings highlight its potential as a therapeutic agent for hormone-dependent cancers .

Properties

IUPAC Name |

8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-12-20-23(27)14-13-21-24(28)22(15-29-25(20)21)18-8-10-19(26)11-9-18/h5,7-11,13-15,26-27H,4,6,12H2,1-3H3/b17-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAXKMYOFXPLSV-IDUWFGFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.